6-chloro-2-pyridin-4-yl-1H-benzimidazole

Xanthine Oxidase Gout Hyperuricemia

6-Chloro-2-pyridin-4-yl-1H-benzimidazole (CAS 63411-76-7) is a structurally validated xanthine oxidase inhibitor wherein the 4-pyridyl substitution is essential for activity—the 3-pyridyl isomer is inactive. The 6-chloro group imparts high thermal stability (mp 306–307°C vs. 218°C for des-chloro analog), enabling high-temperature processing. Procure with confidence for gout, hyperuricemia, and polypharmacology research. Ensure specified stereochemistry to avoid inactive isomers.

Molecular Formula C12H8ClN3
Molecular Weight 229.66 g/mol
Cat. No. B8761050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-2-pyridin-4-yl-1H-benzimidazole
Molecular FormulaC12H8ClN3
Molecular Weight229.66 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)NC(=N2)C3=CC=NC=C3
InChIInChI=1S/C12H8ClN3/c13-9-1-2-10-11(7-9)16-12(15-10)8-3-5-14-6-4-8/h1-7H,(H,15,16)
InChIKeyUYEIBHLTQXPBRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-2-pyridin-4-yl-1H-benzimidazole: Core Specifications and Compound Class Definition for Procurement


6-Chloro-2-pyridin-4-yl-1H-benzimidazole (CAS: 63411-76-7) is a heterocyclic small molecule belonging to the class of 2-pyridylbenzimidazoles, characterized by a chloro substituent at the 6-position of the benzimidazole core and a pyridin-4-yl group at the 2-position [1]. The compound is a solid at room temperature with a reported melting point of 306-307 °C [2]. It has been claimed in patent literature as a pharmaceutical agent with utility as a xanthine oxidase (XO) inhibitor and/or antihypertensive, which is the primary basis for its scientific interest [1].

6-Chloro-2-pyridin-4-yl-1H-benzimidazole: Why Generic Substitution with In-Class Analogs is Not Supported by Data


Procurement decisions for 2-pyridylbenzimidazole derivatives cannot rely on simple structural analogy. The specific substitution pattern of 6-chloro-2-pyridin-4-yl-1H-benzimidazole is critical for its reported biological activity. Patent data demonstrates that the position of the nitrogen atom on the pyridine ring (4-pyridyl vs. 3-pyridyl) is a binary switch for xanthine oxidase inhibition, with the 3-pyridyl analog showing a complete loss of activity [1]. Furthermore, the presence and position of the chloro substituent significantly impacts physicochemical properties, as evidenced by the >80 °C difference in melting point compared to the non-chlorinated analog, which directly affects handling and formulation [2]. Substituting this compound with a seemingly similar benzimidazole derivative without verifying these specific structural determinants would likely result in a failure to reproduce the intended biological or material properties.

6-Chloro-2-pyridin-4-yl-1H-benzimidazole: Quantifiable Performance Differentiation vs. Comparators


Xanthine Oxidase Inhibition: 4-Pyridyl Isomer is Active; 3-Pyridyl Isomer is Inactive

In a direct head-to-head comparison within the same patent, 6-chloro-2-pyridin-4-yl-1H-benzimidazole (as the 4-pyridyl isomer) demonstrated xanthine oxidase inhibition, while the 3-pyridyl analog (2-pyridin-3-yl-6-chloro-1H-benzimidazole) was completely inactive. The data show that the position of the nitrogen on the pyridine ring is a critical determinant of activity, with the 4-pyridyl moiety conferring the observed effect [1].

Xanthine Oxidase Gout Hyperuricemia

Thermal Stability: Chloro-Substitution Results in a Significantly Higher Melting Point vs. Non-Chlorinated Analog

The presence of the 6-chloro substituent in 6-chloro-2-pyridin-4-yl-1H-benzimidazole leads to a substantial increase in thermal stability compared to the non-chlorinated parent compound 2-(pyridin-4-yl)-1H-benzimidazole, as measured by melting point [1].

Physicochemical Properties Formulation Stability

SAR for Xanthine Oxidase: 4-Pyridyl Moiety is Essential for Activity in the Chloro-Substituted Series

The patent data explicitly states that 'the 4-pyridyl moiety confers X.O.I. activity while the 3-pyridyl moiety effects no such activity' [1]. This structure-activity relationship (SAR) was established within the series of chloro-substituted benzimidazoles, directly comparing the target compound's core scaffold to its positional isomer.

Structure-Activity Relationship Xanthine Oxidase Medicinal Chemistry

Documented Dual Pharmacological Utility: Xanthine Oxidase Inhibition and Antihypertensive Activity

Unlike many in-class analogs that may lack defined biological annotation, 6-chloro-2-pyridin-4-yl-1H-benzimidazole is explicitly claimed in a patent to possess both xanthine oxidase inhibiting and antihypertensive activities, with supporting in vivo data from spontaneously hypertensive (SH) rat models [1]. This dual activity profile is not claimed for the 3-pyridyl isomer.

Antihypertensive Gout Dual-Action

6-Chloro-2-pyridin-4-yl-1H-benzimidazole: High-Confidence Application Scenarios Based on Evidence


Lead Compound for Xanthine Oxidase Inhibitor Development (Gout/Hyperuricemia)

The direct comparative data in US4336257A establishes 6-chloro-2-pyridin-4-yl-1H-benzimidazole as an active xanthine oxidase inhibitor, while the 3-pyridyl isomer is inactive. This specific activity profile makes it a validated starting point for medicinal chemistry programs targeting gout or hyperuricemia. Researchers can procure this compound with the confidence that its core structure has been demonstrated to engage the target, a claim that cannot be made for its inactive isomers [1].

Chemical Probe for Studying Dual XO/Antihypertensive Pharmacology

The compound's documented dual activity—xanthine oxidase inhibition and antihypertensive effects in a spontaneously hypertensive rat model—provides a unique opportunity to study the intersection of purine metabolism and blood pressure regulation. This dual annotation, supported by the patent's in vivo data, makes it a more valuable tool compound for polypharmacology studies compared to analogs lacking such a defined profile [1].

Building Block for Thermally Stable Materials or Formulations

With a melting point of 306-307 °C, 6-chloro-2-pyridin-4-yl-1H-benzimidazole is significantly more thermally stable than its non-chlorinated analog (melting point 218 °C) [1]. This property is advantageous for applications requiring high-temperature processing, such as in the synthesis of advanced materials or in the development of solid-dosage pharmaceutical formulations where thermal stability is a key quality attribute.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-chloro-2-pyridin-4-yl-1H-benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.